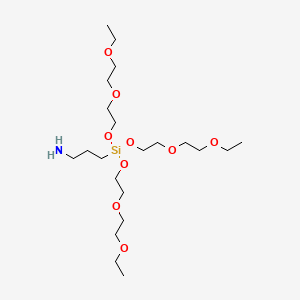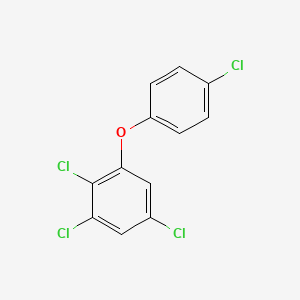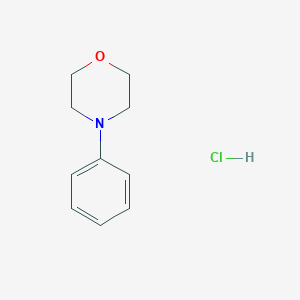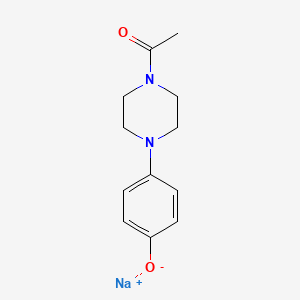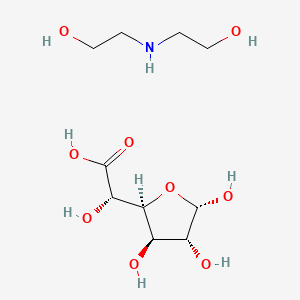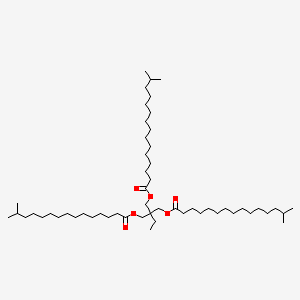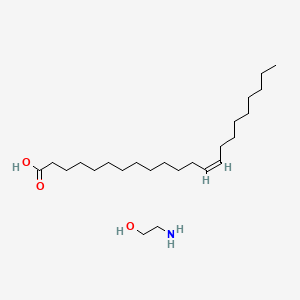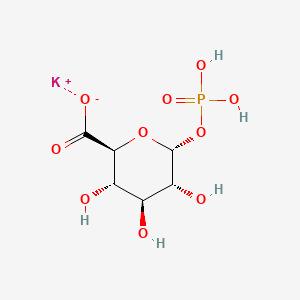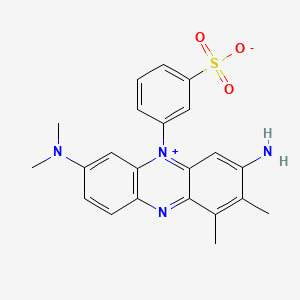
Propanoic acid, 3-(octylthio)-, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(octylthio)-, ammonium salt is a chemical compound that belongs to the class of carboxylic acids and their derivatives It is characterized by the presence of a propanoic acid moiety substituted with an octylthio group and an ammonium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(octylthio)-, ammonium salt typically involves the reaction of propanoic acid with an octylthio compound in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents to facilitate the reaction. The resulting product is then treated with ammonia to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(octylthio)-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Propanoic acid, 3-(octylthio)-, ammonium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(octylthio)-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The octylthio group may play a role in binding to hydrophobic pockets within proteins, while the ammonium ion can interact with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionic acid: A simple carboxylic acid with similar structural features but lacking the octylthio group.
Ammonium propionate: The ammonium salt of propionic acid, similar in structure but without the octylthio substitution.
Octylthiol: A compound with an octylthio group but lacking the carboxylic acid moiety.
Uniqueness
Propanoic acid, 3-(octylthio)-, ammonium salt is unique due to the presence of both the octylthio group and the ammonium ion
Propriétés
Numéro CAS |
122815-13-8 |
|---|---|
Formule moléculaire |
C11H25NO2S |
Poids moléculaire |
235.39 g/mol |
Nom IUPAC |
azanium;3-octylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S.H3N/c1-2-3-4-5-6-7-9-14-10-8-11(12)13;/h2-10H2,1H3,(H,12,13);1H3 |
Clé InChI |
VOWAOAGIIPOKIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCCC(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)

